(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
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Overview
Description
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine and nitro substitutions on biological activity.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2-Chloro-4-nitrophenyl)pyrrolidin-3-ol: Similar structure with a chloro group instead of a fluoro group.
(3R)-1-(2-Fluoro-4-methylphenyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is unique due to the combination of the fluoro and nitro groups, which can significantly impact its chemical reactivity and biological activity. The specific stereochemistry (3R) also plays a crucial role in its interactions with other molecules.
Properties
CAS No. |
252337-14-7 |
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Molecular Formula |
C10H11FN2O3 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
InChI Key |
QENGWXHQBHRUCG-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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